molecular formula C7H11F3O B8185253 (1S,3R)-3-Trifluoromethyl-cyclohexanol

(1S,3R)-3-Trifluoromethyl-cyclohexanol

Cat. No.: B8185253
M. Wt: 168.16 g/mol
InChI Key: WGZGFRDYYXKLRB-RITPCOANSA-N
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Description

(1S,3R)-3-Trifluoromethyl-cyclohexanol is a chiral compound characterized by the presence of a trifluoromethyl group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Trifluoromethyl-cyclohexanol typically involves the use of enantioselective catalytic hydrogenation of trifluoromethyl-substituted cyclohexanones. One efficient method includes the reduction of 3-trifluoromethyl-cyclohexanone using chiral catalysts under hydrogenation conditions . The reaction is carried out in the presence of a chiral ligand, which ensures the selective formation of the (1S,3R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often utilizing advanced chiral catalysts and continuous flow reactors to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Trifluoromethyl-cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted ketones, aldehydes, and various substituted cyclohexanols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (1S,3R)-3-Trifluoromethyl-cyclohexanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct electronic properties, making it valuable in the development of new materials and catalysts .

Biology

Its chiral nature allows for the exploration of stereospecific interactions in biological systems .

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity .

Industry

Industrially, the compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of herbicides and insecticides .

Mechanism of Action

The mechanism of action of (1S,3R)-3-Trifluoromethyl-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. In biological systems, it may inhibit or activate specific pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-Trifluoromethyl-cyclopentanol: Similar in structure but with a cyclopentane ring instead of a cyclohexane ring.

    (1S,3R)-3-Trifluoromethyl-cyclohexanone: The ketone analog of (1S,3R)-3-Trifluoromethyl-cyclohexanol.

    (1S,3R)-3-Trifluoromethyl-cyclohexylamine: The amine analog with an amino group instead of a hydroxyl group

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its chiral nature allows for enantioselective interactions, which are crucial in the development of stereospecific drugs and catalysts .

Properties

IUPAC Name

(1S,3R)-3-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZGFRDYYXKLRB-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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